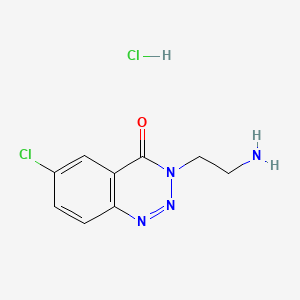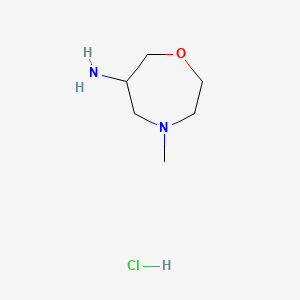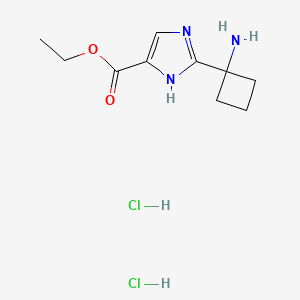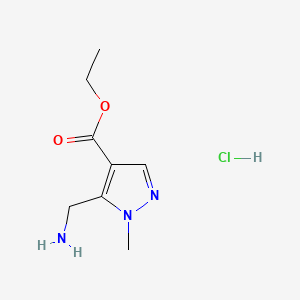
ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride (EAMPMPC-HCl) is an organic compound with a molecular weight of 181.6 g/mol. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. EAMPMPC-HCl is used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a substrate in enzymatic assays.
Applications De Recherche Scientifique
Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is used in a variety of scientific research applications. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a substrate in enzymatic assays. It is also used as a buffer in biochemical assays and as a stabilizer in enzyme assays.
Mécanisme D'action
Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is an organic compound with a molecular weight of 181.6 g/mol. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. In chemical synthesis, this compound acts as a catalyst to facilitate the formation of new molecules from existing molecules. In coordination chemistry, this compound acts as a ligand to bind metal ions. In enzymatic assays, this compound acts as a substrate, providing the necessary reactants for the enzyme to catalyze a reaction.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It has also been shown to act as an antioxidant by scavenging free radicals. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and readily soluble in water and other polar solvents. It is also relatively stable and can be stored at room temperature for several months without significant degradation. However, its use in laboratory experiments is limited by its low solubility in non-polar solvents and its low solubility in organic solvents.
Orientations Futures
Future research on ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could focus on further exploring its biochemical and physiological effects. For example, further studies could investigate its potential therapeutic effects on various diseases, including cancer, cardiovascular disease, and inflammatory disorders. Additionally, research could be conducted to investigate the potential of this compound as a drug delivery system, as well as its potential use in drug design and synthesis. Finally, further research could be conducted to investigate its potential as an industrial catalyst or as a reagent in chemical synthesis.
Méthodes De Synthèse
Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride can be synthesized from ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (EAMPMPC) and hydrochloric acid (HCl). The reaction proceeds in two steps. First, EAMPMPC is dissolved in a solution of HCl, and then the solution is heated to a temperature of approximately 100°C for one hour. The reaction yields this compound in a yield of approximately 80%.
Propriétés
IUPAC Name |
ethyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6-5-10-11(2)7(6)4-9;/h5H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFAMFOKZBQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
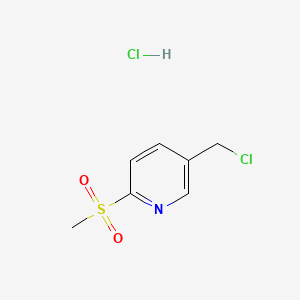
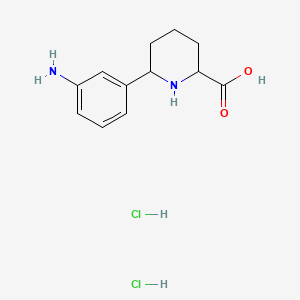
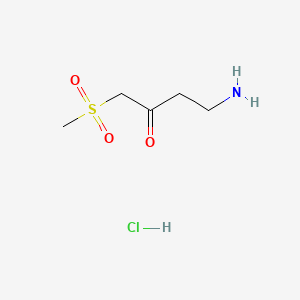
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
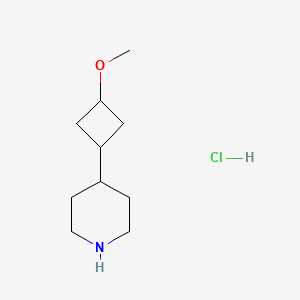
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)
